2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c1-2-14-23-18-26(24-14)17(28)16(29-18)15(25-8-6-13(27)7-9-25)11-4-3-5-12(10-11)19(20,21)22/h3-5,10,13,15,27-28H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSINQRQSFIUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 886917-30-2) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 426.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In a study assessing various synthesized compounds similar to our target compound, several derivatives showed promising activity against bacterial strains such as Streptococcus mutans and Mycobacterium tuberculosis.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10 | S. mutans | 8 μg/mL |
| 30 | S. aureus | 64 μg/mL |
| 37 | M. tuberculosis | 16 μg/mL |
The mechanism of action for these compounds often involves the inhibition of fatty acid biosynthesis in bacteria via targeting specific enzymes such as FabI .
Anticancer Potential
In addition to antimicrobial effects, thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines through various pathways including the modulation of signaling cascades involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry synthesized multiple thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antimicrobial activities against a panel of pathogens. Among them, the compound with a hydroxypiperidine moiety exhibited the highest activity against S. mutans, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer treatment strategies, researchers explored the effects of thiazolo[3,2-b][1,2,4]triazole derivatives on human cancer cell lines. The results indicated that certain derivatives could significantly inhibit cell growth and promote apoptosis in breast cancer cells through pathways involving caspases and Bcl-2 family proteins .
Scientific Research Applications
Research indicates that 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibits several important biological activities:
Antitumor Activity
Compounds similar to this one have demonstrated significant antitumor properties. Studies reveal that derivatives of thiazolo[3,2-b][1,2,4]triazoles can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, a related compound showed a marked reduction in tumor size in xenograft models when administered at specific dosages.
Antimicrobial Properties
The thiazole and triazole moieties are known for their potential antimicrobial activity. Preliminary studies suggest that this compound may combat bacterial and fungal infections effectively.
Metabolic Regulation
This compound interacts with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. These receptors play crucial roles in regulating lipid metabolism and glucose homeostasis. Compounds targeting these receptors can improve insulin sensitivity and lipid profiles in diabetic models.
Case Studies
Several case studies highlight the effectiveness of similar compounds in therapeutic applications:
Anticancer Studies
A study involving a related thiazolo[3,2-b][1,2,4]triazole derivative showed significant efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation.
Metabolic Regulation Studies
Research indicates that compounds targeting PPARs can enhance insulin sensitivity and improve lipid profiles in diabetic models.
Synergistic Effects
Combination therapies using this compound with established chemotherapeutics have shown enhanced efficacy both in vitro and in vivo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how do reaction conditions influence yield?
- Methodological Answer : A general approach involves coupling intermediates (e.g., thiazolo-triazole cores with substituted piperidines) under heterogenous catalysis. For example, PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour achieves efficient esterification or alkylation . Monitoring via TLC and purification via recrystallization (e.g., using aqueous acetic acid) ensures purity. Yield optimization requires precise stoichiometry and temperature control to minimize side reactions like hydrolysis of the trifluoromethyl group.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- Methodological Answer :
- IR Spectroscopy : Confirm hydroxyl (-OH, ~3200–3500 cm⁻¹), trifluoromethyl (-CF₃, ~1100–1200 cm⁻¹), and thiazole/triazole ring vibrations (~1500–1600 cm⁻¹) .
- ¹H NMR : Look for ethyl group protons (δ 1.2–1.4 ppm, triplet), piperidinyl N-CH₂ (δ 2.5–3.5 ppm), and aromatic protons from the 3-(trifluoromethyl)phenyl moiety (δ 7.4–7.8 ppm, multiplet) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the heterocyclic scaffold.
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer : Common impurities include unreacted intermediates (e.g., free piperidine or residual thiazolo-triazole precursors). Use gradient HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities. Recrystallization in ethanol/water (1:3) or DMF/ethanol (1:1) improves purity, as demonstrated in analogous triazole derivatives .
Q. What solvent systems are recommended for stabilizing reactive intermediates during multi-step synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, PEG-400) stabilize charged intermediates in SN2 reactions, while ethanol/water mixtures are ideal for reducing imine intermediates (e.g., NaBH₄ in absolute ethanol) . Avoid chlorinated solvents due to potential side reactions with the hydroxypiperidinyl group.
Q. How is the thiazolo[3,2-b][1,2,4]triazole core constructed, and what reagents are essential?
- Methodological Answer : The core is formed via cyclocondensation of thiourea derivatives with α-haloketones. For example, ethyl 2-chloroacetoacetate reacts with 5-aminotriazole in ethanol under reflux, followed by oxidation with H₂O₂ to form the thiazole ring .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets like 14-α-demethylase?
- Methodological Answer : Dock the compound into the active site of 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Focus on hydrogen bonding between the hydroxypiperidinyl group and heme cofactor, and hydrophobic interactions between the trifluoromethylphenyl moiety and Leu376/Val470 residues . Validate via MD simulations to assess binding stability over 100 ns .
Q. How should researchers resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer : If in vitro antifungal activity diverges from docking predictions, reassess assay conditions (e.g., pH, serum protein interference). Cross-validate using isogenic fungal strains lacking CYP51 (target enzyme) . Adjust QSAR models by incorporating steric parameters (e.g., molar refractivity of the ethyl group) .
Q. What strategies optimize regioselectivity when introducing substituents to the triazole ring?
- Methodological Answer : Use directing groups (e.g., Boc-protected amines) to favor substitution at the 5-position. For example, Pd-catalyzed C–H activation with 2-(dicyclohexylphosphino)biphenyl ligand selectively functionalizes the triazole ring . Monitor regiochemistry via NOESY NMR to confirm spatial proximity of substituents .
Q. How can multi-step synthesis routes be designed to improve atom economy and scalability?
- Methodological Answer : Employ tandem reactions (e.g., one-pot Suzuki coupling and cyclization) to reduce purification steps. For instance, coupling 3-(trifluoromethyl)phenylboronic acid with a brominated thiazolo-triazole precursor using Pd(PPh₃)₄ in DME/H₂O (3:1) at 80°C achieves >85% yield .
Q. What mechanistic insights explain the compound’s inhibition of cytochrome P450 enzymes?
- Methodological Answer : Conduct UV-vis spectroscopy to monitor type II binding (Soret shift from 450 nm to 425 nm) indicative of heme iron coordination by the triazole nitrogen . Competitive inhibition assays with ketoconazole confirm specificity. Use stopped-flow kinetics to measure kₐₐₜ/Kᵢ values under varying pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
